
(Chlormethyl)cyclohexan
Übersicht
Beschreibung
(Chloromethyl)cyclohexane is a chemical compound with the molecular formula C7H13Cl . It contains a total of 21 bonds, including 8 non-H bonds and 1 six-membered ring .
Synthesis Analysis
The synthesis of cyclohexane derivatives like (Chloromethyl)cyclohexane often involves conformational analysis . Cyclohexane is the smallest ring that exhibits no strain and forms the basis of conformational analysis of other rings . The synthesis of new derivatives has been driven by numerous studies .Molecular Structure Analysis
The molecular structure of (Chloromethyl)cyclohexane includes the arrangement of atoms and the chemical bonds that hold the atoms together . It has a molecular weight of 132.631 .Chemical Reactions Analysis
The chemical reactions involving (Chloromethyl)cyclohexane can be analyzed using the principles of conformational analysis . The infinite number of different arrangements of atoms in space that result from rotation about a single bond is called conformational isomers, conformers, or conformations .Physical And Chemical Properties Analysis
(Chloromethyl)cyclohexane has a density of 1.0±0.1 g/cm3, a boiling point of 170.2±9.0 °C at 760 mmHg, and a vapor pressure of 2.0±0.3 mmHg at 25°C . It has a molar refractivity of 37.2±0.3 cm3 and a molar volume of 138.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von Cyclohexanon
(Chlormethyl)cyclohexan kann bei der Synthese von Cyclohexanon eingesetzt werden . Cyclohexanon ist ein wichtiges Zwischenprodukt bei der Herstellung von Caprolactam und Adipinsäure, die Vorstufen für Nylon sind. Die Synthese umfasst mehrere Katalysatoren und Lösungsmittel, darunter ionische Flüssigkeiten .
Chlormethylierung aromatischer Verbindungen
this compound kann bei der Chlormethylierung aromatischer Verbindungen eingesetzt werden . Chlormethyl-substituierte aromatische Verbindungen sind vielversprechende Schlüsselintermediate, da sie sich leicht in eine Vielzahl von Feinchemikalien, Polymeren und Pharmazeutika umwandeln lassen .
Katalysator bei Oxidationsreaktionen
this compound kann möglicherweise als Katalysator bei Oxidationsreaktionen eingesetzt werden . Beispielsweise kann es die Oxidation von gesättigten Kohlenwasserstoffen in Gegenwart von Wasserstoffperoxid oder Trichlorisocyanursäure fördern .
4. Herstellung von Feinchemikalien oder Spezialchemikalien Wie bereits erwähnt, können chlormethylsubstituierte aromatische Verbindungen, die unter Verwendung von this compound hergestellt werden können, leicht in eine Vielzahl von Feinchemikalien oder Spezialchemikalien umgewandelt werden . Diese Chemikalien finden eine breite Anwendung in verschiedenen Industrien.
Herstellung von Polymeren
this compound kann durch seine Rolle bei der Chlormethylierung aromatischer Verbindungen zur Herstellung verschiedener Polymere beitragen . Diese Polymere finden eine breite Anwendung, von Verpackungsmaterialien bis hin zu Hochleistungs-Engineering-Kunststoffen.
Pharmazeutische Anwendungen
this compound kann durch seine Rolle bei der Chlormethylierung aromatischer Verbindungen zur Herstellung verschiedener Pharmazeutika beitragen . Die resultierenden chlormethylsubstituierten aromatischen Verbindungen können als Zwischenprodukte bei der Synthese verschiedener Medikamente verwendet werden.
Wirkmechanismus
Target of Action
(Chloromethyl)cyclohexane is a chemical compound with the molecular formula C7H13Cl
Mode of Action
The mode of action of (Chloromethyl)cyclohexane is primarily through the E2 elimination reaction . In this reaction, a strong base removes two substituents, resulting in an alkene . This mechanism occurs in a single step concerted reaction with one transition state . The rate of this mechanism is second order kinetics, depending on both the base and the alkyl halide .
Biochemical Pathways
The E2 elimination reaction involving (Chloromethyl)cyclohexane affects the biochemical pathways related to alkene formation . The leaving groups must be coplanar in order to form a pi bond, and carbons go from sp3 to sp2 hybridization states . This change in hybridization state can have downstream effects on other biochemical reactions involving the formed alkene.
Result of Action
The result of the E2 elimination reaction involving (Chloromethyl)cyclohexane is the formation of an alkene . This reaction changes the hybridization state of the carbon atoms involved, which can affect the molecule’s reactivity and interactions with other molecules .
Action Environment
The action of (Chloromethyl)cyclohexane can be influenced by various environmental factors. For instance, the E2 elimination reaction requires a strong base . Therefore, the pH of the environment can affect the reaction rate. Additionally, the reaction requires a good leaving group , so the presence of suitable leaving groups in the environment can also influence the reaction. Lastly, the reaction is more likely to occur in a polar solvent, which can stabilize the transition state .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
chloromethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGHMBBBTYRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181401 | |
| Record name | Cyclohexane, chloromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26895-68-1 | |
| Record name | Cyclohexane, chloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, chloromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


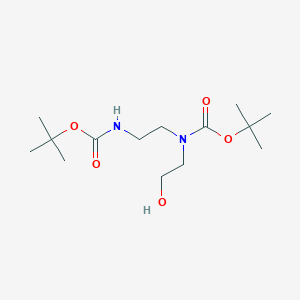
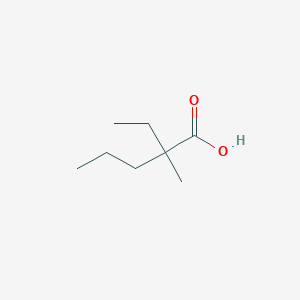

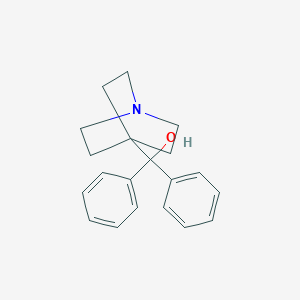

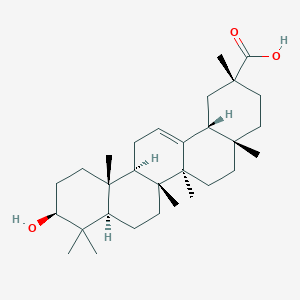

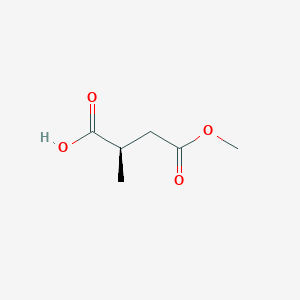

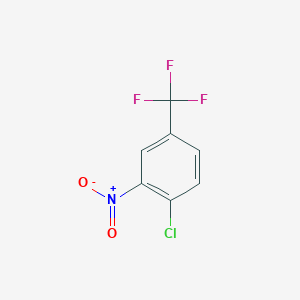
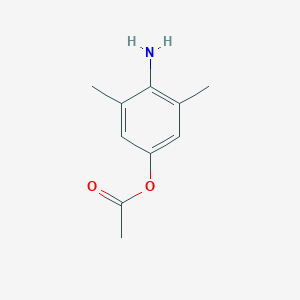


![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)
